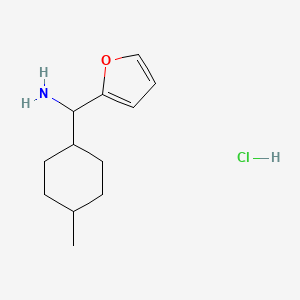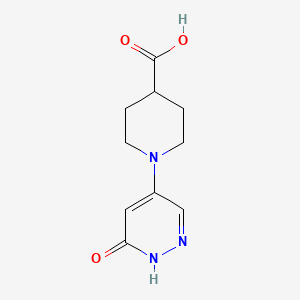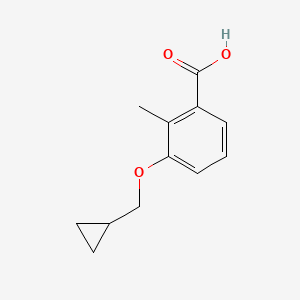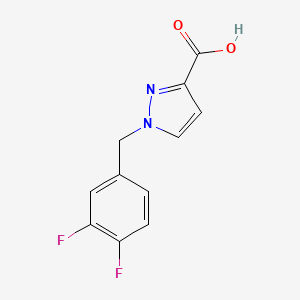
フラン-2-イル(4-メチルシクロヘキシル)メタンアミン塩酸塩
説明
Furan-2-yl(4-methylcyclohexyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C12H20ClNO and its molecular weight is 229.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality Furan-2-yl(4-methylcyclohexyl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furan-2-yl(4-methylcyclohexyl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
フラン誘導体は、その顕著な抗菌活性で知られています . それらは、薬化学の分野で、微生物の耐性を克服するために使用されてきました . フラン核は、新規薬剤探索における重要な合成技術です . フラン含有化合物は、幅広い有利な生物学的および薬理学的特性を示します .
抗菌薬
フラン含有化合物は、細菌株による感染症との闘いにおける最も強力なツールの1つです . 多剤耐性疾患を治療するための、作用機序が異なる新規抗菌化合物を発見する必要性が高まっています .
治療上の利点
フランは、抗潰瘍、利尿、筋弛緩、抗原虫、抗菌または抗真菌または抗ウイルス、抗炎症、鎮痛、抗うつ、抗不安、抗パーキンソン、抗緑内障、降圧、抗老化、および抗がんなど、さまざまな治療上の利点があります .
サーチュイン2阻害剤
フラン-2-イル(4-メチルシクロヘキシル)メタンアミン塩酸塩誘導体は、新規なヒトサーチュイン2阻害剤として特定されています . サーチュイン2 (SIRT2)は、サーチュインファミリーのメンバーであり、がん、神経変性疾患、2型糖尿病、および細菌感染症における有望な薬剤標的とされています .
新規化合物の合成
フラン誘導体は、新規化合物の合成に使用されます。 たとえば、合成された(5-フェニルフラン-2-イル)メタンアミン誘導体のシリーズは、IC50値が2.47 μMの強力な化合物の同定につながりました。これは、AGK2 (IC50 = 17.75 μM)よりも強力です .
工業的用途
フランは、多くの有用な製品を製造するためのさまざまな産業における重要な出発物質です。 それは、医薬品、樹脂、農薬、およびラッカーの製造に使用されます .
作用機序
Target of Action
They have been employed as medicines in a number of distinct disease areas .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Furan derivatives have been found to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of effects observed for furan derivatives, it’s likely that “Furan-2-yl(4-methylcyclohexyl)methanamine hydrochloride” could have multiple effects at the molecular and cellular level .
生化学分析
Biochemical Properties
Furan-2-yl(4-methylcyclohexyl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on enzymes or proteins, leading to either inhibition or activation of their functions. For instance, this compound may bind to the active site of an enzyme, altering its conformation and affecting its catalytic activity .
Cellular Effects
Furan-2-yl(4-methylcyclohexyl)methanamine hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activities within the cell .
Molecular Mechanism
The molecular mechanism of action of Furan-2-yl(4-methylcyclohexyl)methanamine hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, leading to alterations in their activity. These interactions can result in the inhibition of enzyme activity or the activation of signaling pathways, ultimately affecting gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Furan-2-yl(4-methylcyclohexyl)methanamine hydrochloride can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of Furan-2-yl(4-methylcyclohexyl)methanamine hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of metabolic processes .
Metabolic Pathways
Furan-2-yl(4-methylcyclohexyl)methanamine hydrochloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound may enhance or inhibit the activity of enzymes involved in metabolic pathways, leading to changes in the levels of specific metabolites .
Transport and Distribution
The transport and distribution of Furan-2-yl(4-methylcyclohexyl)methanamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. For example, this compound may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins .
Subcellular Localization
The subcellular localization of Furan-2-yl(4-methylcyclohexyl)methanamine hydrochloride is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound within specific subcellular regions can influence its interactions with biomolecules and its overall biochemical activity .
特性
IUPAC Name |
furan-2-yl-(4-methylcyclohexyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-9-4-6-10(7-5-9)12(13)11-3-2-8-14-11;/h2-3,8-10,12H,4-7,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYNPFSCQAXUFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(C2=CC=CO2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2-methoxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1471931.png)







![2-Oxaspiro[3.5]nonan-7-amine](/img/structure/B1471946.png)

![1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1471948.png)
![{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1471951.png)
